molecular formula C8H5F3O B3382236 Ethanone, 1-(2,4-difluorophenyl)-2-fluoro-(9CI) CAS No. 319-34-6

Ethanone, 1-(2,4-difluorophenyl)-2-fluoro-(9CI)

Cat. No. B3382236
CAS RN: 319-34-6
M. Wt: 174.12 g/mol
InChI Key: LEDMQAHXIMUXGU-UHFFFAOYSA-N
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Description

“Ethanone, 1-(2,4-difluorophenyl)-2-fluoro-(9CI)” is a chemical compound with the formula C8H6F2O. It has a molecular weight of 156.1294 . It is also known by other names such as Acetophenone, 2’,4’-difluoro-; 2,4-Difluoroacetophenone; 2’,4’-Difluoroacetophenone; 1-(2,4-difluorophenyl)ethan-1-one .


Molecular Structure Analysis

The molecular structure of “Ethanone, 1-(2,4-difluorophenyl)-2-fluoro-(9CI)” can be viewed using Java or Javascript as per the NIST Chemistry WebBook . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Pharmaceutical Formulation

The compound is used in the formulation of pharmaceuticals, particularly as an antifungal agent . It is less bitter than the non-hydrated compound and is stable under normal processing conditions, making it suitable for pharmaceutical formulation .

Synthesis of Antifungal Agents

The compound is the starting material for the synthesis of 3-trifluoromethyl-3-phenyldiazirine . It undergoes asymmetric reduction with optically active Grignard reagent to form 2,2,2-trifluoro-1-phenylethanol .

Organocatalyst for Oxidation

2,2,2-Trifluoroacetophenone is used as an organocatalyst for the oxidation of tertiary amines and azines to N-oxidesalkenes .

Synthesis of New Fluorinated Polymers

2,2,2-Trifluoroacetophenone is used in the synthesis of new fluorinated polymers, which have high average molecular weight, high thermal stability, and good film-forming properties .

Inhibitory Activity of Acetylcholinesterase

2,2,2-Trifluoroacetophenone is a fluorinated acetophenone with inhibitory activity of acetylcholinesterase . It has shown to have neuroprotective activity by inhibiting apoptosis in cerebellar granule neurons .

Environmentally Friendly Epoxidation of Alkenes

2,2,2-Trifluoroacetophenone is an efficient organocatalyst for a cheap, mild, fast, and environmentally friendly epoxidation of alkenes . Various olefins, mono-, di-, and trisubstituted, are epoxidized chemoselectively in high to quantitative yields utilizing low catalyst loadings and H2O2 as a green oxidant .

properties

IUPAC Name

1-(2,4-difluorophenyl)-2-fluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDMQAHXIMUXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 1-(2,4-difluorophenyl)-2-fluoro-(9CI)

CAS RN

319-34-6
Record name 1-(2,4-difluorophenyl)-2-fluoroethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1,3-Difluorobenzene (2.02 g; 17.7 mM) and anhydrous aluminium chloride (2.60 g; 19.47 mM) were stirred together under dry nitrogen at room temperature. A solution of fluoroacetyl chloride (1,71 g; 17.7 mM) in anhydrous methylene chloride (2 ml) was added over 30 minutes. The mixture was then warmed at about 50° for 3 hours. On cooling methylene chloride (40 ml) was added and the mixture was poured onto ice. The methylene chloride layer was separated, dried over magnesium sulphate and evaporated to give a white solid. This material was chromatographed on a column of silica eluting with a mixture of hexane/methylene chloride (65:35 by volume). The product-containing fractions were collected. The title compound crystallised on evaporation of these fractions and was dried in a vacuum desiccator to a colourless crystalline solid (1.12 g; 36% yield), melting point 57°-8°.
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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